Cas no 1396760-13-6 (1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine)

1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine structure
1396760-13-6 structure
商品名:1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine
CAS番号:1396760-13-6
MF:C14H16F3N5O2S
メガワット:375.369351387024
CID:6151774
PubChem ID:71792973

1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine 化学的及び物理的性質

名前と識別子

    • 1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine
    • (4-propylthiadiazol-5-yl)-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
    • 1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
    • (4-propyl-1,2,3-thiadiazol-5-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
    • 1396760-13-6
    • F6245-0287
    • VU0540296-1
    • AKOS024543085
    • インチ: 1S/C14H16F3N5O2S/c1-2-3-9-10(25-21-18-9)12(23)22-6-4-8(5-7-22)11-19-20-13(24-11)14(15,16)17/h8H,2-7H2,1H3
    • InChIKey: JGKGYCMGCQRDLT-UHFFFAOYSA-N
    • ほほえんだ: S1C(=C(CCC)N=N1)C(N1CCC(C2=NN=C(C(F)(F)F)O2)CC1)=O

計算された属性

  • せいみつぶんしりょう: 375.09768043g/mol
  • どういたいしつりょう: 375.09768043g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 10
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 476
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 113Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6245-0287-20mg
1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
1396760-13-6
20mg
$99.0 2023-09-09
Life Chemicals
F6245-0287-5mg
1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
1396760-13-6
5mg
$69.0 2023-09-09
Life Chemicals
F6245-0287-15mg
1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
1396760-13-6
15mg
$89.0 2023-09-09
Life Chemicals
F6245-0287-5μmol
1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
1396760-13-6
5μmol
$63.0 2023-09-09
Life Chemicals
F6245-0287-2μmol
1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
1396760-13-6
2μmol
$57.0 2023-09-09
Life Chemicals
F6245-0287-20μmol
1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
1396760-13-6
20μmol
$79.0 2023-09-09
Life Chemicals
F6245-0287-30mg
1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
1396760-13-6
30mg
$119.0 2023-09-09
Life Chemicals
F6245-0287-40mg
1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
1396760-13-6
40mg
$140.0 2023-09-09
Life Chemicals
F6245-0287-4mg
1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
1396760-13-6
4mg
$66.0 2023-09-09
Life Chemicals
F6245-0287-1mg
1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
1396760-13-6
1mg
$54.0 2023-09-09

1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine 関連文献

1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidineに関する追加情報

Comprehensive Analysis of 1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine (CAS 1396760-13-6)

The compound 1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine (CAS 1396760-13-6) represents a sophisticated heterocyclic structure combining thiadiazole, oxadiazole, and piperidine moieties. Its unique molecular architecture has garnered significant attention in pharmaceutical and agrochemical research due to its potential bioactivity. The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for drug discovery programs targeting enzyme modulation or receptor interactions.

Recent studies highlight the growing demand for trifluoromethyl-containing compounds in medicinal chemistry, driven by their ability to improve pharmacokinetic properties. Researchers frequently search for "CAS 1396760-13-6 applications" or "thiadiazole-oxadiazole hybrids in drug design," reflecting industry interest in this chemical space. The compound’s 1,2,3-thiadiazole-5-carbonyl fragment is particularly noteworthy, as similar scaffolds exhibit antimicrobial and anti-inflammatory activities in published literature.

From a synthetic perspective, the incorporation of both 1,3,4-oxadiazole and piperidine rings introduces challenges in regioselective functionalization—a topic frequently discussed in organic chemistry forums. Analytical techniques like HPLC-MS and NMR are critical for characterizing this molecule, with many scientists querying "spectral data for CAS 1396760-13-6" to validate synthetic batches. The propyl-thiadiazole side chain further contributes to the compound’s amphiphilic character, influencing its solubility profile.

Environmental and regulatory considerations are increasingly shaping compound development. While 1396760-13-6 isn’t classified as hazardous under major chemical inventories, its biodegradation pathways and ecotoxicological profile remain active research areas. Sustainability-focused queries such as "green synthesis of trifluoromethyl oxadiazoles" align with current trends in green chemistry initiatives.

In material science applications, the electron-withdrawing trifluoromethyl-oxadiazole component may contribute to charge transport properties, sparking interest in organic electronic applications. Patent databases reveal growing IP activity around similar structures, particularly for crop protection formulations and kinase inhibitor development.

The compound’s stability under various pH conditions (pH-dependent degradation studies) is another frequent search topic, crucial for formulation scientists. Computational chemists often investigate "docking studies of thiadiazole-carbonyl piperidines" to predict binding affinities, leveraging molecular modeling tools that have become indispensable in modern drug discovery workflows.

As the pharmaceutical industry shifts toward targeted therapies, the distinct pharmacophore combination in 1396760-13-6 offers multiple vectors for structural optimization. Its hydrogen bond acceptor/donor capacity (calculated using cheminformatics tools) makes it particularly interesting for fragment-based drug design approaches that dominate current medicinal chemistry strategies.

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